molecular formula C6H5N3O3 B8799798 4H-Pyran-4-one, 2-(azidomethyl)-5-hydroxy- CAS No. 60923-13-9

4H-Pyran-4-one, 2-(azidomethyl)-5-hydroxy-

Cat. No. B8799798
Key on ui cas rn: 60923-13-9
M. Wt: 167.12 g/mol
InChI Key: JXQDOCGFKWWJKP-UHFFFAOYSA-N
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Patent
US08952039B2

Procedure details

To a stirred solution of 2-chloromethyl-5-hydroxy-pyran-4-one (2) (105.0 g, 656.2 mmol) in DMF (600 mL) was added NaN3 (55.45 g, 853.12 mmol) and the reaction mixture was stirred at room temperature for 16 h. After completion of the reaction, the reaction mixture was diluted with water and extracted with ethyl acetate. Then, the combined organic layer was washed with water and brine, and dried over Na2SO4 and concentrated under reduced pressure to get 2-azidomethyl-5-hydroxy-pyran-4-one (3) (70.0 g, 63.83%) as a light brown solid.
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
55.45 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[O:4][CH:5]=[C:6]([OH:10])[C:7](=[O:9])[CH:8]=1.[N-:11]=[N+:12]=[N-:13].[Na+]>CN(C=O)C.O>[N:11]([CH2:2][C:3]1[O:4][CH:5]=[C:6]([OH:10])[C:7](=[O:9])[CH:8]=1)=[N+:12]=[N-:13] |f:1.2|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
ClCC=1OC=C(C(C1)=O)O
Name
Quantity
55.45 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
Then, the combined organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC=1OC=C(C(C1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 63.83%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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